6-amino-1-methyl-1H-indole-3-carboxylic acid
Overview
Description
6-amino-1-methyl-1H-indole-3-carboxylic acid is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 1-methylindole-3-carboxylic acid involves the oxidation of 1-methylindole-3-aldehyde with alkaline potassium permanganate . This reaction typically requires careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
Industrial production methods for indole derivatives often involve multi-step synthesis processes that include the Fischer indole synthesis, which uses phenylhydrazine and cyclohexanone under acidic conditions . These methods are optimized for large-scale production to meet the demands of pharmaceutical and chemical industries.
Chemical Reactions Analysis
Types of Reactions
6-amino-1-methyl-1H-indole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding carboxylic acids using oxidizing agents like potassium permanganate.
Reduction: Reduction of the carboxylic acid group to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic substitution reactions on the indole ring, facilitated by the electron-rich nature of the indole nucleus.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, sulfonyl chlorides, and nitrating agents under acidic or basic conditions.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated, sulfonated, or nitrated indole derivatives.
Scientific Research Applications
6-amino-1-methyl-1H-indole-3-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 6-amino-1-methyl-1H-indole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, indole derivatives are known to bind with high affinity to multiple receptors, influencing various biological processes . The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
1-methylindole-3-carboxylic acid: A closely related compound with similar chemical properties.
Indole-3-acetic acid: A plant hormone with a similar indole structure but different biological functions.
Indole-3-carboxaldehyde: Another indole derivative used in various chemical reactions.
Uniqueness
6-amino-1-methyl-1H-indole-3-carboxylic acid is unique due to its amino group at the 6-position, which can significantly alter its chemical reactivity and biological activity compared to other indole derivatives .
Properties
IUPAC Name |
6-amino-1-methylindole-3-carboxylic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-12-5-8(10(13)14)7-3-2-6(11)4-9(7)12/h2-5H,11H2,1H3,(H,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDBHAWXAHRQVEX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=C1C=C(C=C2)N)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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